molecular formula C9H16N4 B13075018 1-(3-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine

1-(3-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13075018
M. Wt: 180.25 g/mol
InChI Key: OTNHKEABMTZNJR-UHFFFAOYSA-N
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Description

1-(3-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylcyclohexylamine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often require the use of solvents like ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted triazoles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, electrophiles, and appropriate solvents like dichloromethane or acetonitrile.

Major Products Formed:

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Substituted triazoles with various functional groups.

Scientific Research Applications

1-(3-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their functions. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-Methylcyclohexyl-1H-1,2,4-triazol-3-amine
  • 3-Methylcyclohexyl-1H-1,2,4-triazol-5-amine
  • 1-(4-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine

Uniqueness: 1-(3-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine is unique due to the specific position of the methyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and its overall effectiveness in various applications.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-(3-methylcyclohexyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H16N4/c1-7-3-2-4-8(5-7)13-6-11-9(10)12-13/h6-8H,2-5H2,1H3,(H2,10,12)

InChI Key

OTNHKEABMTZNJR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)N2C=NC(=N2)N

Origin of Product

United States

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